molecular formula C14H20F3N3 B1428690 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline CAS No. 630125-91-6

4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

Katalognummer: B1428690
CAS-Nummer: 630125-91-6
Molekulargewicht: 287.32 g/mol
InChI-Schlüssel: ZYWCDXFRHUHFNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (CAS: 630125-91-6) is a pharmaceutical intermediate with the molecular formula C₁₄H₂₀F₃N₃ and a molar mass of 287.32 g/mol . Key physicochemical properties include a predicted density of 1.195 g/cm³, boiling point of 344.9°C, and pKa of 7.76 . It is typically stored at 2–8°C under inert gas to maintain stability .

This compound is widely utilized in drug discovery, particularly in coupling reactions to synthesize kinase inhibitors. For example, it reacts with carboxylic acids via HATU-mediated amidation to form bioactive molecules targeting BCR-ABL (e.g., AKE-72, a pan-BCR-ABL inhibitor effective against the T315I mutation in chronic myeloid leukemia) . Its trifluoromethyl group enhances metabolic stability, while the ethylpiperazine moiety contributes to solubility and target binding .

Eigenschaften

IUPAC Name

4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20F3N3/c1-2-19-5-7-20(8-6-19)10-11-3-4-12(18)9-13(11)14(15,16)17/h3-4,9H,2,5-8,10,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWCDXFRHUHFNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, also known by its CAS number 630125-91-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

  • Molecular Formula : C14H20F3N3
  • Molecular Weight : 287.33 g/mol
  • IUPAC Name : 4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline
  • Physical Form : White to yellow powder or crystals

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Recent studies indicate that the compound may act as an inhibitor of specific kinases and receptors related to cancer progression.

Biological Activity Assays

The following table summarizes various biological assays conducted to evaluate the efficacy of this compound:

Assay Type Cell Line IC50 (µM) Reference
Antiproliferative AssayMCF-7 (Breast Cancer)18.36
VEGFR-2 InhibitionMCF-70.39
Bcr-Abl Kinase InhibitionVariousModerate
EGFR T790M InhibitionVariousHigh

Case Studies and Research Findings

  • Antiproliferative Activity :
    In a study evaluating novel compounds for antiproliferative activity, this compound demonstrated significant effectiveness against MCF-7 breast cancer cells with an IC50 value of 18.36 µM, indicating a moderate level of potency compared to established chemotherapeutics like doxorubicin .
  • VEGFR-2 Inhibition :
    The compound was also tested for its inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy due to its role in angiogenesis. Results showed that it reduced VEGFR-2 activity significantly in MCF-7 cells, with an IC50 value of 0.39 µM, highlighting its potential as a vascular-targeting agent .
  • Kinase Inhibition Studies :
    Further investigations into kinase inhibition revealed that the compound interacts with Bcr-Abl and EGFR kinases, which are crucial in the context of certain leukemias and solid tumors, respectively. The binding affinity studies indicated moderate inhibitory activity against these kinases .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the development of:

  • Antidepressants : The piperazine ring is commonly found in many antidepressant drugs, suggesting that this compound may exhibit similar pharmacological properties.
  • Anticancer Agents : Research indicates that derivatives of piperazine compounds can possess anticancer activity. Studies are ongoing to explore the efficacy of this compound against various cancer cell lines.

Neuropharmacology

Due to its structural similarity to known psychoactive compounds, 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is being studied for:

  • CNS Activity : Investigations into its effects on neurotransmitter systems could reveal potential uses in treating neurological disorders.

Fluorinated Compounds Research

The trifluoromethyl group in the compound enhances lipophilicity and metabolic stability, making it a subject of interest in:

  • Fluorinated Drug Development : Fluorinated compounds often show improved pharmacokinetic profiles, and this compound could serve as a lead structure for novel drug candidates.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives for their antidepressant effects. The findings indicated that modifications to the piperazine structure could enhance serotonin receptor affinity, suggesting that this compound may also have similar properties .

Case Study 2: Anticancer Efficacy

Research conducted at a leading pharmaceutical university tested several trifluoromethyl-containing compounds for their cytotoxic effects on human cancer cell lines. Preliminary results showed that compounds with similar structures exhibited significant growth inhibition, warranting further exploration of this compound's anticancer potential .

Vergleich Mit ähnlichen Verbindungen

4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

  • CAS : 694499-26-8
  • Molecular Formula : C₁₃H₁₈F₃N₃
  • Molecular Weight : 273.30 g/mol
  • Key Differences :
    • Replacing the ethyl group with methyl reduces molecular weight by 14.02 g/mol .
    • Exhibits similar reactivity in amidation reactions but may differ in lipophilicity (logP) due to the shorter alkyl chain.
    • Used in GZD856, a Bcr-AblT315I inhibitor, demonstrating comparable kinase inhibition profiles to the ethyl analogue .

3-(4-Methylpiperazin-1-yl)aniline

  • CAS : 16153-81-4
  • Molecular Formula : C₁₁H₁₇N₃
  • Molecular Weight : 191.27 g/mol
  • Key Differences :
    • Lacks the trifluoromethyl and benzyl groups, reducing steric bulk and metabolic stability.
    • Primarily used in Hartwig-Buchwald aminations for neuroprotective agents .

Key Observations :

  • The ethyl variant’s lower yield in amidation (31% vs. 74% for methyl) suggests steric hindrance from the ethyl group may slow reaction kinetics .
  • Both ethyl and methyl derivatives are critical in kinase inhibitor synthesis, but the ethyl analogue’s bulkier structure may enhance target selectivity in certain contexts .

Kinase Inhibition

  • 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline :
    • Core structure in AKE-72, which inhibits BCR-ABL with IC₅₀ < 10 nM against T315I mutants .
  • 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline :
    • Used in GZD856, showing IC₅₀ of 0.12 µM against Bcr-AblT315I .

Solubility and Pharmacokinetics

    Q & A

    Basic: What are the key physicochemical properties of 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, and how are they characterized experimentally?

    The compound has a molecular formula C₁₃H₁₈F₃N₃ , molecular weight 273.297 g/mol , density 1.2±0.1 g/cm³ , and boiling point 329.1±42.0 °C . Key characterization methods include:

    • NMR spectroscopy : The trifluoromethyl (CF₃) group produces distinct ¹⁹F NMR signals near -60 ppm, while the piperazine moiety shows characteristic ¹H NMR resonances for methylene (δ ~2.5 ppm) and ethyl groups (δ ~1.0 ppm).
    • Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺) at m/z 274.153 (calculated exact mass: 273.145) .
    • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess purity, leveraging the aromatic amine’s strong absorbance .

    Basic: What synthetic methods are used to prepare this compound?

    A common route involves coupling 3-(trifluoromethyl)-4-aminobenzaldehyde with 4-ethylpiperazine via reductive amination:

    Aldehyde activation : React 3-(trifluoromethyl)-4-nitrobenzaldehyde with NaBH₄ to reduce the nitro group to an amine .

    Reductive amination : Treat the intermediate with 4-ethylpiperazine and a reducing agent (e.g., sodium triacetoxyborohydride) in dichloromethane at room temperature .

    Purification : Isolate the product via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
    Critical parameters : Control pH to avoid over-reduction and monitor reaction progress by TLC (Rf ~0.4 in CH₂Cl₂/MeOH 9:1) .

    Advanced: How can researchers design experiments to study the compound’s interactions with kinase targets in cancer therapy?

    The compound is a key intermediate in kinase inhibitors (e.g., ponatinib metabolites) . Methodological approaches include:

    • Biochemical assays : Measure IC₅₀ values against recombinant kinases (e.g., ABL1, FGFR1) using ADP-Glo™ kinase assays .
    • Cellular assays : Evaluate antiproliferative activity in Ba/F3 cells expressing BCR-ABL1 mutants (e.g., T315I) via MTT assays .
    • Structural analysis : Perform X-ray crystallography of the compound bound to kinase domains to identify critical hydrogen bonds (e.g., with Glu481 in ABL1) .

    Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?

    Discrepancies may arise from metabolic instability or off-target effects. Strategies include:

    • Metabolite identification : Use LC-MS/MS to track the compound’s stability in microsomal incubations (e.g., human liver microsomes) and identify oxidative metabolites (e.g., N-deethylation) .
    • Selectivity profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to rule out off-target interactions .
    • Physicochemical modulation : Compare logP (measured via shake-flask method) and solubility (e.g., PBS pH 7.4) to correlate bioavailability with activity .

    Advanced: What strategies improve the metabolic stability of the piperazine moiety in this compound?

    The 4-ethylpiperazine group is prone to oxidative N-deethylation. Mitigation approaches:

    • Structural modification : Replace the ethyl group with a cyclopropyl ring to block CYP450-mediated oxidation .
    • Deuterium incorporation : Synthesize deuterated analogs (e.g., CD₃ instead of CH₃) to slow metabolism via the kinetic isotope effect .
    • Prodrug design : Mask the amine as a tert-butoxycarbonyl (Boc) group, cleaved enzymatically in target tissues .

    Advanced: What computational approaches predict the compound’s structure-activity relationships (SAR) for kinase inhibition?

    • Molecular docking : Use Schrödinger Suite to dock the compound into ATP-binding pockets of kinases (e.g., PDB 3OXZ). Focus on π-π stacking between the trifluoromethylphenyl group and Phe382 in ABL1 .
    • QSAR modeling : Train a model with 50+ analogs, using descriptors like polar surface area (PSA) and calculated logD (e.g., MarvinSketch). Validate with leave-one-out cross-validation (R² > 0.7) .
    • Free-energy perturbation (FEP) : Simulate binding affinity changes upon substituent modifications (e.g., replacing CF₃ with Cl) .

    Advanced: How is the compound’s pharmacokinetic profile optimized for in vivo studies?

    • Plasma protein binding : Measure via equilibrium dialysis (human plasma) to adjust dosing regimens if binding exceeds 90% .
    • Permeability assessment : Use Caco-2 cell monolayers to predict intestinal absorption (Papp > 1×10⁻⁶ cm/s indicates high permeability) .
    • Half-life extension : Conjugate with polyethylene glycol (PEG) or formulate in lipid nanoparticles to enhance circulation time .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
    Reactant of Route 2
    Reactant of Route 2
    4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.